molecular formula C30H25NO7 B11555921 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

4-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)

Cat. No.: B11555921
M. Wt: 511.5 g/mol
InChI Key: BZDJNWXXDOEZAB-UHFFFAOYSA-N
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Description

5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound characterized by its multiple methoxybenzoate groups and imino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE typically involves multi-step organic reactions. One common approach is the esterification of 4-methoxybenzoic acid with appropriate phenolic compounds under acidic conditions. The imino group can be introduced through a condensation reaction between an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines from imino groups.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE involves its interaction with molecular targets through its functional groups. The methoxybenzoate groups can participate in hydrogen bonding and π-π interactions, while the imino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: A simpler compound with a single methoxy group and an aldehyde functionality.

    4-Methoxybenzoic acid: Contains a carboxylic acid group instead of the ester linkage.

    4-Methoxybenzylamine: Features an amine group instead of the imino functionality.

Uniqueness

5-(4-METHOXYBENZOYLOXY)-2-[(E)-[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL 4-METHOXYBENZOATE is unique due to its combination of multiple methoxybenzoate groups and an imino group, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in simpler analogs, making it a valuable compound for specialized research and industrial applications.

Properties

Molecular Formula

C30H25NO7

Molecular Weight

511.5 g/mol

IUPAC Name

[3-(4-methoxybenzoyl)oxy-4-[(4-methoxyphenyl)iminomethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C30H25NO7/c1-34-24-11-4-20(5-12-24)29(32)37-27-15-8-22(19-31-23-9-16-26(36-3)17-10-23)28(18-27)38-30(33)21-6-13-25(35-2)14-7-21/h4-19H,1-3H3

InChI Key

BZDJNWXXDOEZAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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